2-(4-bromo-N-methylsulfonylanilino)acetic acid
Overview
Description
2-(4-bromo-N-methylsulfonylanilino)acetic acid is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a bromine atom, a methylsulfonyl group, and an anilino group attached to an acetic acid moiety. Its unique structure enables it to participate in various chemical reactions and exhibit diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-N-methylsulfonylanilino)acetic acid typically involves multiple steps, starting with the bromination of aniline to form 4-bromoaniline. This intermediate is then subjected to a sulfonylation reaction using methylsulfonyl chloride to yield 4-bromo-N-methylsulfonylaniline. Finally, the acetic acid moiety is introduced through a nucleophilic substitution reaction with chloroacetic acid under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-N-methylsulfonylanilino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiourea are employed under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: De-brominated products.
Substitution: Various substituted anilinoacetic acid derivatives.
Scientific Research Applications
2-(4-bromo-N-methylsulfonylanilino)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals
Mechanism of Action
The mechanism of action of 2-(4-bromo-N-methylsulfonylanilino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methylsulfonyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This interaction can trigger various cellular pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-N-methylsulfonylanilino)acetic acid
- 2-(4-fluoro-N-methylsulfonylanilino)acetic acid
- 2-(4-iodo-N-methylsulfonylanilino)acetic acid
Uniqueness
2-(4-bromo-N-methylsulfonylanilino)acetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s binding affinity and specificity towards molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(4-bromo-N-methylsulfonylanilino)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4S/c1-16(14,15)11(6-9(12)13)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPVMNBRJXQJIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358054 | |
Record name | 2-(4-bromo-N-methylsulfonylanilino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
425423-24-1 | |
Record name | 2-(4-bromo-N-methylsulfonylanilino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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